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The fusion of a pyridine ring with a piperidine moiety creates a privileged scaffold in drug
discovery. Piperidine, a ubiquitous saturated heterocycle, is a key component in numerous
pharmaceuticals due to its ability to confer desirable properties such as improved solubility,
metabolic stability, and target affinity.[2] When coupled with the aromatic pyridine ring, a
versatile pharmacophore is formed that can engage in a variety of non-covalent interactions
with biological targets, including hydrogen bonding, pi-stacking, and hydrophobic interactions.

5-Methoxy-2-(piperidin-2-yl)pyridine belongs to this important class of molecules. The
methoxy group on the pyridine ring can act as a hydrogen bond acceptor and influence the
electronic properties of the aromatic system, while the piperidine ring provides a three-
dimensional structural element crucial for specific receptor binding. This guide focuses
specifically on the synthesis, characterization, and therapeutic potential of this compound,
providing a foundational understanding for its application in research.

Physicochemical Properties and Characterization

Accurate characterization of a compound's physicochemical properties is the bedrock of
reproducible and reliable research. For 5-Methoxy-2-(piperidin-2-yl)pyridine, this involves a
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combination of computational and empirical data.

Chemical Identity and Properties

The primary identifier for a chemical compound is its CAS (Chemical Abstracts Service)
number. It is crucial to note that this molecule possesses a chiral center at the 2-position of the
piperidine ring, meaning it exists as two enantiomers, (S) and (R). The specific enantiomer can
significantly impact pharmacological activity. The CAS number 1134621-21-8 specifically refers
to the (S)-enantiomer, (S)-5-Methoxy-2-(piperidin-2-yl)pyridine.[3]

Below is a summary of its key computed and reported properties.

Property Value Source
CAS Number 1134621-21-8 ((S)-enantiomer) ChemScene[3]
Molecular Formula C11H16N20 ChemScene|3]
Molecular Weight 192.26 g/mol ChemScene|3]
5-methoxy-2-(piperidin-2-
IUPAC Name o y-2-(pip
yhpyridine
COC1=CC=C(C=N1)Cc2CccCccC
SMILES
N2
Storage Sealed in dry, 2-8°C ChemScene|3]

Structural Elucidation and Purity Assessment

A self-validating protocol for compound characterization is non-negotiable in drug development.
It ensures that the material used in subsequent experiments is indeed the correct molecule and
of sufficient purity.

Experimental Protocol: Standard Characterization Workflow
» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR: This is the primary technique for confirming the molecular structure. The
expected spectrum for 5-Methoxy-2-(piperidin-2-yl)pyridine would show distinct signals
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for the aromatic protons on the pyridine ring, the methoxy protons (a singlet around 3.8-
4.0 ppm), and the aliphatic protons of the piperidine ring. The coupling patterns (splitting)
of these signals provide definitive evidence of the connectivity of the atoms.

o 18C NMR: This provides information on the carbon skeleton of the molecule, confirming the
number and type of carbon atoms present.

o Causality:NMR is the gold standard for structural confirmation because it provides a
detailed map of the chemical environment of each proton and carbon atom, leaving little
ambiguity about the molecule's constitution.

e Mass Spectrometry (MS):

o High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the
molecule. This experimental mass should match the calculated theoretical mass for the
molecular formula C11H16N20 to within a few parts per million (ppm).

o Causality:This technique provides an orthogonal confirmation of the molecular formula,
which is a critical piece of evidence for the compound's identity.

e High-Performance Liquid Chromatography (HPLC):

o HPLC is employed to assess the purity of the compound. A sample is passed through a
column that separates it from any impurities. The output shows a peak for the main
compound and smaller peaks for any impurities. For research purposes, a purity of >95%
is typically required.[4]

o Causality:Ensuring high purity is essential because impurities can confound biological
assay results, leading to false positives or negatives.

Caption: Standard workflow for compound validation.

Synthesis and Manufacturing

The synthesis of 5-Methoxy-2-(piperidin-2-yl)pyridine can be approached through several
routes. A common strategy involves the coupling of a pre-functionalized pyridine with a
protected piperidine derivative.
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Retrosynthetic Analysis

Retrosynthesis is the process of deconstructing the target molecule into simpler, commercially
available starting materials. This logical framework guides the design of an effective synthetic
route.

Caption: Retrosynthetic analysis of the target molecule.

Exemplary Synthetic Protocol: Palladium-Catalyzed
Cross-Coupling

This protocol describes a plausible synthesis based on modern cross-coupling chemistry, a
powerful tool for forming carbon-carbon bonds.

Step 1: Preparation of N-Boc-2-lithiated piperidine

o Rationale: The piperidine nitrogen must be protected to prevent it from interfering with the
subsequent reactions. The tert-butyloxycarbonyl (Boc) group is a common choice due to its
stability and ease of removal. Lithiation at the 2-position creates a nucleophilic carbon that
can be used in the next step.

» Dissolve N-Boc-piperidine in anhydrous diethyl ether under an argon atmosphere.
e Cool the solution to -78°C using a dry ice/acetone bath.

¢ Add sec-Butyllithium dropwise over 30 minutes. The formation of the lithiated species is often
indicated by a color change.

Stir the reaction at -78°C for 3 hours.

Step 2: Transmetalation to an Organozinc Reagent

» Rationale: Organolithium reagents can be too reactive for some cross-coupling reactions.
Transmetalation to a less reactive organozinc species provides a more controlled reaction
with the pyridine electrophile.

» To the solution from Step 1, add a solution of anhydrous zinc chloride (ZnClz) in THF at
-78°C.
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e Allow the mixture to slowly warm to room temperature and stir for 2 hours.

Step 3: Negishi Cross-Coupling

Rationale: The Negishi coupling is a reliable palladium-catalyzed reaction between an
organozinc compound and an organohalide. This is the key bond-forming step.

o To the organozinc reagent from Step 2, add 2-bromo-5-methoxypyridine.
e Add a palladium catalyst, such as Pd(PPhs)as, to the reaction mixture.

» Heat the reaction to reflux (around 65°C in THF) and monitor its progress by TLC. The
reaction is typically complete within 12-24 hours.

e Upon completion, quench the reaction with a saturated aqueous solution of ammonium
chloride (NH4Cl) and extract the product with ethyl acetate.

Step 4: Deprotection of the Boc Group
o Rationale: The final step is to remove the Boc protecting group to yield the target compound.

» Dissolve the crude product from Step 3 in a solution of hydrochloric acid (HCI) in dioxane or
trifluoroacetic acid (TFA) in dichloromethane (DCM).

 Stir at room temperature for 1-2 hours until TLC analysis shows complete removal of the Boc
group.

o Neutralize the reaction with a base (e.g., sodium bicarbonate) and extract the final product.
 Purify the final compound using column chromatography.

Potential Applications in Drug Discovery

While specific biological data for 5-Methoxy-2-(piperidin-2-yl)pyridine is not extensively
published, the structural motifs are present in a wide range of biologically active molecules.
This allows for informed hypotheses about its potential therapeutic applications.

Neurological and Psychiatric Disorders
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The piperidine-pyridine scaffold is a cornerstone of many CNS-active drugs. The piperidine
moiety can interact with aminergic G-protein coupled receptors (GPCRS) such as dopamine
and serotonin receptors. For example, compounds with similar structures have been
investigated as selective serotonin 5-HT2A receptor agonists.[4] The methoxy substituent can
modulate receptor affinity and selectivity.

Oncology

Many kinase inhibitors incorporate pyridine and piperidine rings. These structures are adept at
fitting into the ATP-binding pocket of kinases. For instance, substituted pyrido[3,2-d]pyrimidines
have been developed as potent inhibitors of the kinase ERKS5, a target in oncology.[5] The
specific substitution pattern on both rings is critical for achieving potency and selectivity against
a desired kinase target.
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Caption: Potential applications based on scaffold analysis.

Inflammatory Diseases

Substituted pyridine analogues have been explored as potent inhibitors of IL-1[3 release
through the modulation of the p38 MAPK signaling pathway, which is implicated in a variety of
inflammatory conditions.[6] The structural features of 5-Methoxy-2-(piperidin-2-yl)pyridine
make it a candidate for investigation in this area.

Safety and Handling
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As with any research chemical, 5-Methoxy-2-(piperidin-2-yl)pyridine should be handled with
appropriate safety precautions.

e Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-
resistant gloves.

» Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid
inhalation of dust or vapors. Avoid contact with skin and eyes.

o Storage: Store in a tightly sealed container in a cool, dry place as recommended.[3]

Conclusion

5-Methoxy-2-(piperidin-2-yl)pyridine is a valuable chemical scaffold with significant potential
in drug discovery and development. Its synthesis, while requiring modern organic chemistry
techniques, is achievable through established methods like cross-coupling reactions. The
presence of both the pyridine and piperidine moieties suggests a high likelihood of biological
activity, particularly in areas such as CNS disorders and oncology. This guide provides the
foundational knowledge required for researchers and scientists to confidently incorporate this
compound into their research programs, from initial synthesis and characterization to the
exploration of its therapeutic potential.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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